2-(Oxetan-3-yl)benzene-1-sulfonyl chloride
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Overview
Description
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a sulfonyl chloride group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with oxetane under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the oxetane ring is introduced to the benzene ring in the presence of a catalyst . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Scientific Research Applications
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxetane ring can also undergo ring-opening reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride: Similar structure but with an ethane linker instead of a benzene ring.
Benzene-1-sulfonyl chloride: Lacks the oxetane ring, making it less versatile in certain reactions.
Uniqueness
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the oxetane ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C9H9ClO3S |
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Molecular Weight |
232.68 g/mol |
IUPAC Name |
2-(oxetan-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7H,5-6H2 |
InChI Key |
JPRHSMBLGVFDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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